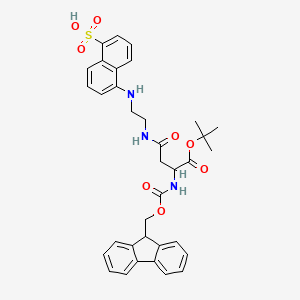

FMoc-Asp(EDANS)-OtBu

Description

Contextualization of Fluorescently Labeled Amino Acid Derivatives in Modern Chemical Biology

The study of biological systems has been profoundly transformed by the use of fluorophores, which allow for the non-invasive investigation of molecular processes in environments ranging from simple solutions to living cells and organisms. nih.gov In this context, fluorescent amino acids (FlAAs) have emerged as an indispensable class of chemical tools. nih.govresearchgate.net Unlike larger fluorescent protein tags, FlAAs can be incorporated into peptides and proteins with minimal structural perturbation, thereby preserving the native biomolecular properties and functions of the target molecule. researchgate.net

These engineered building blocks are designed with unique photophysical properties to serve specific purposes, such as tracking protein-protein interactions, monitoring enzymatic activity, or imaging nanoscale events with high spatial and temporal resolution. nih.gov The development of a diverse toolbox of FlAAs has been driven by advances in organic synthesis, enabling the creation of probes with tunable spectral properties, and by new methods for their site-specific incorporation into protein scaffolds, such as solid-phase synthesis and genetic code expansion. nih.govrsc.org

Foundational Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Relevant to Fmoc-Asp(EDANS)-OtBu Incorporation

The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), with the Fmoc/tBu strategy being the most prevalent approach today. du.ac.innih.gov The foundational principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. oup.com This simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration after each step. oup.com

The success of this method relies on an orthogonal protecting group strategy. du.ac.inpeptide.com In Fmoc/tBu chemistry, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. nih.gov After the amino acid is coupled to the resin-bound peptide chain, the Fmoc group is removed with a mild base (typically a piperidine (B6355638) solution) to expose a new free amine, ready for the next coupling cycle. uci.eduluxembourg-bio.com Meanwhile, any reactive side chains on the amino acids are masked with acid-labile protecting groups, such as the tert-butyl (tBu) group, which remain intact during the base-mediated Fmoc removal but are cleaved at the end of the synthesis using a strong acid cocktail. oup.compeptide.com

For the site-specific incorporation of a fluorescently labeled residue like Asp(EDANS), a pre-functionalized building block such as Fmoc-Asp(EDANS)-OH is used directly in the SPPS cycle. nih.govaatbio.com This building block is added at the desired position in the sequence using standard coupling reagents, ensuring the precise placement of the fluorescent probe within the final peptide. luxembourg-bio.com

Overview of the Strategic Role of this compound in Peptide Design and Functionalization

The strategic utility of a building block like this compound lies in its ability to introduce a fluorescent reporter group, EDANS, into a peptide sequence for the purpose of creating molecular probes, particularly for enzyme assays based on Fluorescence Resonance Energy Transfer (FRET). lifetein.comlifetein.com FRET is a distance-dependent physical process where an excited donor fluorophore transfers energy non-radiatively to a suitable acceptor molecule (a quencher) when the two are in close proximity (typically 10-100 Å). lifetein.comlifetein.com

EDANS functions as an effective FRET donor and is commonly paired with a non-fluorescent "dark" quencher such as DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). lifetein.commdpi.com The design strategy involves synthesizing a peptide substrate for a specific enzyme (e.g., a protease) that contains both the EDANS donor and the DABCYL acceptor, positioned on opposite sides of the enzymatic cleavage site. biosyntan.de

In the intact peptide, the donor and quencher are held in close proximity, allowing for efficient FRET to occur. The energy from the excited EDANS is transferred to DABCYL and dissipated as heat, resulting in minimal to no fluorescence emission (the signal is "quenched"). lifetein.comlifetein.com When the target protease recognizes and cleaves the peptide bond between the FRET pair, the EDANS donor is physically separated from the DABCYL quencher. biosyntan.de This separation prevents energy transfer, causing the EDANS molecule to release its energy as measurable fluorescent light. lifetein.com The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, providing a continuous and highly sensitive method for monitoring enzyme activity in real-time. lifetein.comnih.gov

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | ~336-341 nm | lifetein.comaatbio.com |

| Emission Wavelength (λem) | ~471-490 nm | lifetein.combiosyntan.de |

| Typical FRET Partner (Quencher) | DABCYL | lifetein.comlifetein.com |

| Förster Radius (R₀) with DABCYL | ~30-35 Å | nih.gov |

Current Research Trends and Prospective Applications for this compound Derivatives

The use of EDANS-based FRET substrates, enabled by building blocks like Fmoc-Asp(EDANS)-OH, is a well-established and powerful technique in biochemical and medical research. A primary application is in the high-throughput screening (HTS) of potential drug candidates that act as enzyme inhibitors. lifetein.comnih.gov By monitoring the reduction in fluorescence signal in the presence of a test compound, researchers can rapidly screen large libraries of molecules to identify potent and specific inhibitors for proteases involved in diseases like HIV/AIDS and cancer. lifetein.commdpi.com

Current research continues to leverage this technology for the detailed kinetic characterization of newly discovered enzymes and for profiling the substrate specificity of proteases. lifetein.commdpi.com This allows for a deeper understanding of an enzyme's biological role and aids in the design of more selective substrates and inhibitors.

Prospective applications aim to extend the use of these fluorescent probes into more complex biological settings. There is growing interest in designing FRET-based biosensors not only for proteolysis but also for other dynamic events such as protein conformational changes and nucleic acid hybridization. lifetein.com Furthermore, adapting these probes for use in cellular environments could provide powerful tools for imaging enzyme activity directly within living cells, offering crucial insights into the spatial and temporal regulation of biological pathways. nih.govnih.gov The continued development of new fluorophores and quenchers with improved photophysical properties will further enhance the sensitivity and applicability of these versatile molecular probes.

Properties

Molecular Formula |

C35H37N3O8S |

|---|---|

Molecular Weight |

659.7 g/mol |

IUPAC Name |

5-[2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C35H37N3O8S/c1-35(2,3)46-33(40)30(38-34(41)45-21-28-24-12-6-4-10-22(24)23-11-5-7-13-25(23)28)20-32(39)37-19-18-36-29-16-8-15-27-26(29)14-9-17-31(27)47(42,43)44/h4-17,28,30,36H,18-21H2,1-3H3,(H,37,39)(H,38,41)(H,42,43,44) |

InChI Key |

GTPCMLIEPSXXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Considerations for Fmoc Asp Edans Otbu

Methodological Advances in the Incorporation of Fmoc-Asp(EDANS)-OtBu into Peptide Sequences

The incorporation of non-native, sterically demanding amino acid derivatives like this compound into a growing peptide chain requires careful optimization of synthetic protocols to ensure high efficiency and purity.

Optimization of Coupling Reagents and Conditions for Asp(EDANS)-OtBu Residues in Solid-Phase Peptide Synthesis

The efficiency of peptide bond formation in SPPS is highly dependent on the choice of coupling reagents, which activate the C-terminal carboxylic acid of the incoming amino acid. americanpeptidesociety.org When incorporating a sterically hindered residue such as this compound, where the bulky 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) group is attached to the aspartate side chain, standard coupling conditions may prove insufficient. gyrosproteintechnologies.com

Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, HATU, and COMU. americanpeptidesociety.orgmesalabs.com For sterically hindered amino acids, more reactive coupling reagents are generally required to achieve satisfactory yields. gyrosproteintechnologies.com Reagents like HATU and COMU are often preferred due to their high reactivity and superior performance in difficult couplings. mesalabs.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can further enhance coupling efficiency and reduce the risk of side reactions like racemization. americanpeptidesociety.orgnih.gov

Optimizing reaction conditions such as temperature, coupling time, and reagent stoichiometry is critical. Extended coupling times or "double coupling," where the acylation step is repeated, may be necessary to drive the reaction to completion. gyrosproteintechnologies.com The choice of solvent can also play a role, with some studies exploring alternatives to standard solvents like dimethylformamide (DMF) to improve coupling outcomes. acs.org

Table 1: Comparison of Common Coupling Reagents in SPPS

| Coupling Reagent | Class | Characteristics | Application Notes for Bulky Residues |

|---|---|---|---|

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, widely used. HOBt reduces racemization. americanpeptidesociety.org | May require longer reaction times or higher temperatures for sterically hindered amino acids. |

| HBTU/DIPEA | Uronium Salt/Base | Robust and efficient for many standard couplings. nih.gov | Generally effective, but may be less potent than HATU for highly demanding couplings. |

| HATU/DIPEA | Uronium Salt/Base | Highly reactive, often used for difficult sequences and sterically hindered residues. acs.org | Preferred choice for incorporating residues like this compound due to high acylation efficiency. |

| COMU | Uronium Salt | High reactivity, superior racemization suppression, and water-soluble byproducts. mesalabs.com | Excellent for difficult couplings; "green chemistry" advantages due to byproduct solubility. acs.org |

Application of Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) for Complex Peptide Probes

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique for accelerating the synthesis of peptides, including complex and "difficult" sequences. luxembourg-bio.comnih.gov By using microwave energy to rapidly and uniformly heat the reaction mixture, both the deprotection and coupling steps of SPPS can be significantly shortened. creative-peptides.com For instance, coupling times can be reduced to as little as 5 minutes and Fmoc removal to 3 minutes. nih.gov

This acceleration is particularly beneficial when incorporating bulky or aggregation-prone residues. mdpi.com The increased reaction rate at elevated temperatures can overcome the steric hindrance associated with this compound, leading to higher coupling efficiency and improved purity of the final peptide probe. creative-peptides.comresearchgate.net Controlled microwave irradiation allows for precise temperature management, which is crucial for minimizing common side reactions that can also be accelerated by heat, such as racemization and aspartimide formation. nih.govresearchgate.net The technology has been successfully applied to synthesize complex peptides, including those containing post-translational modifications and fluorescent labels. luxembourg-bio.comcreative-peptides.com

Strategies for Efficient C-Terminal and Internal Functionalization with Fluorescent Labels

Incorporating a fluorescent label like EDANS can be achieved at various positions within a peptide. The use of a pre-functionalized building block like this compound is a primary strategy for introducing the label at an internal position. bio-itworld.com This method ensures site-specific labeling with a defined stoichiometry.

Alternative strategies include:

N-Terminal Labeling : This is often the most straightforward approach, where the fluorescent dye is coupled to the free N-terminal amine of the completed, resin-bound peptide. bio-itworld.com This is preferred when modification at this position does not interfere with the peptide's biological activity. bio-itworld.com

C-Terminal Labeling : Labeling the C-terminus is more complex during SPPS as this end is typically anchored to the resin. bachem.com This usually requires post-synthesis modification in solution after the peptide has been cleaved from the support. bachem.com Alternatively, a dye can be attached to the resin before commencing peptide synthesis. bachem.com

Side-Chain Labeling : Besides using pre-made building blocks, a fluorescent tag can be attached to the side chain of a reactive amino acid (e.g., Lysine, Cysteine) after the peptide has been synthesized. This requires an orthogonal protection strategy to selectively deprotect the specific side chain on the resin for subsequent labeling. bio-itworld.com

The advantage of using this compound is the direct and unambiguous placement of the EDANS moiety within the peptide sequence during the synthesis, avoiding potential side reactions or incomplete labeling associated with post-synthetic modifications.

Addressing Side Reactions and Protecting Group Orthogonality in Aspartyl Chemistry

The chemistry of aspartic acid in Fmoc-SPPS is notoriously prone to a significant side reaction: aspartimide formation. This issue is a major consideration when working with any Asp-containing peptide, including those functionalized with EDANS.

Investigation and Mitigation of Aspartimide Formation in Fmoc-Asp(OtBu)-Containing Peptides

Aspartimide formation is an intramolecular cyclization reaction involving the backbone amide nitrogen and the side-chain carboxyl group of an aspartyl residue. iris-biotech.de This reaction is promoted by the basic conditions used for Fmoc deprotection, typically with piperidine (B6355638). iris-biotech.de The resulting five-membered succinimide (B58015) ring is unstable and can be opened by nucleophiles, leading to a mixture of byproducts, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-isomers (epimers). iris-biotech.desigmaaldrich.com These impurities often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult. sigmaaldrich.combiotage.com

The sequence of the peptide greatly influences the propensity for this side reaction, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible. iris-biotech.deiris-biotech.de

Mitigation Strategies:

Modified Deprotection Conditions : Adding an acidic additive like HOBt or Oxyma to the piperidine deprotection solution can temper the basicity and significantly reduce aspartimide formation. biotage.commerckmillipore.com Using a weaker base, such as piperazine, can also suppress the side reaction, though Fmoc removal may be less efficient. biotage.com

Backbone Protection : Protecting the amide nitrogen following the Asp residue can completely prevent cyclization. The use of a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) in an Asp-Gly sequence, often incorporated as a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective strategy. iris-biotech.de

Optimized Synthesis Parameters : Reducing the temperature and duration of piperidine exposure can minimize the extent of aspartimide formation. nih.gov MW-SPPS protocols must be carefully optimized to balance accelerated coupling with the risk of heat-induced side reactions. researchgate.net

Comparative Analysis of Beta-Carboxyl Protecting Groups for Aspartic Acid in SPPS

The choice of the β-carboxyl protecting group for aspartic acid is critical for minimizing aspartimide formation while maintaining orthogonality with the N-terminal Fmoc group and other side-chain protectors. The tert-butyl (OtBu) group is standard but is known to be susceptible to this side reaction. researchgate.net

Research has focused on developing alternative protecting groups with increased steric bulk to physically hinder the intramolecular cyclization. biotage.comiris-biotech.de The ideal protecting group should be stable to piperidine but easily removable by trifluoroacetic acid (TFA) during the final cleavage step.

Table 2: Comparison of Asp Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Key Features | Efficacy in Preventing Aspartimide |

|---|---|---|---|

| tert-Butyl | OtBu | Standard, widely used, TFA-labile. | Susceptible, especially in Asp-Gly/Asn sequences. researchgate.net |

| 3-Methylpent-3-yl | OMpe | Bulkier than OtBu, provides improved protection. biotage.comresearchgate.net | Significantly reduces aspartimide formation compared to OtBu. sigmaaldrich.com |

| 2,4-Dimethyl-3-pentyl | ODmPent | Very bulky acyclic group. nih.gov | Offers excellent protection, even under harsh, elevated temperature conditions. nih.gov |

| 3-Ethyl-3-pentyl | OEpe | Bulky trialkylcarbinol-based ester. researchgate.netnih.gov | Extremely effective at minimizing byproducts, even with prolonged base exposure. nih.gov |

| Cyanosulfurylide | CSY | Masks the carboxylic acid via a stable C-C bond, not an ester. researchgate.netsemanticscholar.org | Completely suppresses aspartimide formation; cleaved by electrophilic halogen species, not TFA. iris-biotech.deresearchgate.net |

Studies have shown that bulkier, more sterically demanding protecting groups like OMpe and newer trialkylmethyl esters (e.g., OEpe, OBno) offer substantially more protection against aspartimide formation than the standard OtBu group. nih.govnih.gov For example, in the synthesis of the scorpion toxin II model peptide, derivatives with these advanced protecting groups showed almost complete reduction of aspartimide-related byproducts. nih.govnih.gov While these specialized building blocks are more expensive, the improved purity and reduced difficulty in purification can justify the cost. biotage.com The novel CSY protecting group represents a different approach, masking the acid with a C-C bond, which completely prevents the cyclization mechanism. semanticscholar.org

Orthogonal Deprotection Strategies for the Fmoc and tert-Butyl Ester Moieties

The successful synthesis of complex peptides relies heavily on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. biosynth.comresearchgate.net The Fmoc/tBu strategy is a cornerstone of modern SPPS and is exemplified in the structure of this compound. biosynth.comcsic.es This strategy allows for the selective deprotection of the α-amino group and the side-chain or C-terminal protecting groups at different stages of the synthesis.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is employed as a temporary protecting group for the α-amino group of the aspartic acid residue. Its key characteristic is its lability to basic conditions. csic.es Typically, the Fmoc group is removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org The deprotection mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene-piperidine adduct and the release of the free amine on the peptide chain, ready for the next coupling step. peptide.com The progress of this deprotection can often be monitored spectrophotometrically by detecting the released dibenzofulvene adduct.

In contrast, the tert-butyl (tBu) ester protecting the α-carboxyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions. biosynth.comcsic.es This acid-lability is a common feature for many "permanent" side-chain protecting groups used in Fmoc-SPPS, such as tBu ethers for tyrosine and serine, and Boc groups for lysine. peptide.com The final step in the synthesis, after chain assembly is complete, involves a global deprotection and cleavage from the solid support using a strong acid cocktail. sigmaaldrich.com A common reagent for this is trifluoroacetic acid (TFA), often in a mixture with scavengers like water, triisopropylsilane (B1312306) (TIS), or dithiothreitol (B142953) (DTE) to prevent side reactions caused by reactive cationic species generated during deprotection. peptide.com

The orthogonality of the base-labile Fmoc group and the acid-labile tert-butyl ester group is fundamental. It ensures that the peptide backbone can be elongated sequentially without premature cleavage of side-chain or, in this case, C-terminal protecting groups. biosynth.comresearchgate.net This selective removal is critical for maintaining the integrity of the growing peptide chain and for the synthesis of well-defined, complex molecules. nih.gov

Table 1: Orthogonal Deprotection Conditions for Fmoc and tert-Butyl Ester Groups

| Protecting Group | Moiety Protected | Deprotection Reagent | Solvent | Mechanism | Stability |

|---|---|---|---|---|---|

| Fmoc | α-Amine | 20% Piperidine | DMF | β-elimination | Acid-stable |

| tert-Butyl (tBu) | α-Carboxyl Ester | 95% Trifluoroacetic Acid (TFA) with scavengers | Dichloromethane (DCM) | Acidolysis (SN1) | Base-stable |

Post-Synthetic Modification and Derivatization Approaches Utilizing this compound

This compound is primarily designed not for post-synthetic modification of the EDANS moiety, but rather as a building block for the in-synthesis incorporation of the EDANS fluorophore into a specific position within a peptide sequence. This approach is a form of derivatization of the peptide itself. The EDANS group is pre-attached to the side-chain of the aspartic acid, and this entire functionalized amino acid is then introduced during standard solid-phase peptide synthesis. aatbio.commerckmillipore.com

This method is particularly valuable for the creation of fluorogenic substrates for enzyme assays, especially those based on Fluorescence Resonance Energy Transfer (FRET). anaspec.comcpcscientific.com In a typical FRET-based protease assay, a peptide substrate is synthesized to contain a fluorophore-quencher pair. researchgate.net EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) serves as an excellent donor fluorophore and is frequently paired with an acceptor quencher like DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). researchgate.netpeptide.com

The synthesis of such a FRET substrate would involve the following conceptual steps:

Incorporation of the EDANS donor: During the automated or manual SPPS, Fmoc-Asp(EDANS)-OH (or its OtBu protected variant if synthesizing in solution or with specific C-terminal anchoring) is coupled to the growing peptide chain at the desired position. merckmillipore.com

Incorporation of the DABCYL quencher: At a different position in the peptide sequence, an amino acid functionalized with the DABCYL quencher, such as Fmoc-Lys(DABCYL)-OH, is incorporated.

Peptide Elongation and Cleavage: The synthesis continues until the full-length peptide is assembled. The final cleavage from the resin and deprotection of any remaining acid-labile side-chain protecting groups are performed using a TFA cocktail.

In the resulting intact peptide, the EDANS and DABCYL moieties are in close proximity (typically 10-100 Å). cpcscientific.com Due to the spectral overlap between the emission of EDANS (around 490-500 nm) and the absorption of DABCYL (around 453 nm), the fluorescence of EDANS is quenched via FRET. researchgate.netanaspec.com When a specific protease cleaves the peptide bond between the donor and quencher, they diffuse apart, disrupting the FRET process. This separation leads to a significant increase in the fluorescence emission from EDANS, providing a direct and continuous measure of enzyme activity. anaspec.com

The use of a pre-functionalized building block like this compound offers significant advantages over post-synthetic derivatization of a completed peptide in solution. It ensures site-specific labeling, avoids potential side reactions that can occur when modifying a complex peptide with multiple reactive groups, and simplifies the purification process as the fluorescent tag is an integral part of the sequence from the outset.

Elucidation of Biological Processes Using Fmoc Asp Edans Otbu As a Fret Probe

Principles of Fluorescence Resonance Energy Transfer (FRET) Applied to Peptide-Based Biosensors

FRET is a distance-dependent physical process through which an excited state electron in a donor fluorophore transfers energy non-radiatively to an adjacent acceptor molecule, often a quencher. lifetein.comdrugdiscoveryonline.com This energy transfer only occurs when the donor and acceptor are in close proximity, typically within 10-100 Å. lifetein.complos.orgresearchgate.net In the context of peptide-based biosensors, a specific peptide sequence recognized by an enzyme is synthesized to link a fluorescent donor and an acceptor/quencher. When the peptide is intact, the donor's fluorescence is suppressed (quenched). Upon enzymatic cleavage of the peptide backbone, the donor and acceptor are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. mdpi.combachem.com

Spectroscopic Characterization of EDANS as a Fluorescent Donor in Peptide Conjugates

EDANS is a widely utilized fluorescent donor in FRET-based assays due to its favorable spectroscopic properties. When incorporated into peptide conjugates, EDANS typically exhibits an excitation maximum (λex) around 335-341 nm and an emission maximum (λem) in the range of 490-496 nm. lifetein.complos.orgresearchgate.netnih.gov Its utility is enhanced by a significant Stokes shift (the difference between excitation and emission maxima) of approximately 154 nm, which is characteristic of efficient fluorophores and helps to minimize self-quenching and background interference. mdpi.com

The fluorescence quantum yield (ΦF) of EDANS, a measure of its emission efficiency, has been reported as 0.13. nih.gov While effective, other fluorophores like 5-carboxyfluorescein (B1664652) (FAM) and HiLyte Fluor™ 488 have been developed with higher quantum yields and longer emission wavelengths to further improve assay sensitivity and reduce interference from autofluorescent compounds. eurogentec.comeurogentec.com Nevertheless, EDANS remains a staple in FRET probe design due to its well-characterized properties and proven effectiveness.

Table 1: Spectroscopic Properties of EDANS in FRET Probes

| Parameter | Reported Value | Significance in FRET Assays | Reference |

|---|---|---|---|

| Excitation Maximum (λex) | ~335-341 nm | Wavelength used to excite the donor fluorophore. | lifetein.complos.org |

| Emission Maximum (λem) | ~490-496 nm | Wavelength at which fluorescence increase is measured upon substrate cleavage. | plos.orgmdpi.com |

| Molar Extinction Coefficient (ε) | 5,400 M⁻¹cm⁻¹ at 336 nm | A measure of how strongly the molecule absorbs light at a given wavelength. | nih.gov |

| Fluorescence Quantum Yield (ΦF) | 0.13 | Efficiency of converting absorbed light into emitted fluorescence. | nih.gov |

| Stokes Shift | ~154 nm | Large separation between excitation and emission peaks reduces spectral overlap and background. | mdpi.com |

Rational Design of FRET Peptide Substrates with Optimized Donor-Acceptor Quenching (e.g., EDANS/Dabcyl Pair)

The effectiveness of a FRET-based peptide substrate hinges on the rational design of its components, particularly the choice of the donor-acceptor pair and the peptide sequence that separates them. The EDANS/Dabcyl pair is a classic and widely used combination for monitoring protease activity. mdpi.com Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) serves as a non-fluorescent "dark quencher," meaning it absorbs the energy from EDANS without emitting its own fluorescence, thereby minimizing background signal. lifetein.com

The efficiency of this quenching is governed by several factors:

Spectral Overlap: A primary requirement for FRET is a significant overlap between the emission spectrum of the donor (EDANS) and the absorption spectrum of the acceptor (Dabcyl). mdpi.comcpcscientific.com Dabcyl has a broad absorption with a maximum at approximately 453-472 nm, which overlaps extensively with the ~490 nm emission peak of EDANS, ensuring efficient energy transfer. lifetein.complos.orgnih.gov

Förster Distance (R₀): This is the distance at which the FRET efficiency is 50%. For the EDANS/Dabcyl pair, the R₀ is calculated to be between 30 and 41 Å (3.0-4.1 nm). lifetein.comcpcscientific.comnih.gov The peptide linker must be designed so that the donor and acceptor are held within this distance in the intact substrate to ensure high quenching efficiency, which can exceed 95%. lifetein.comnih.gov

Peptide Sequence: The peptide itself must contain a specific cleavage site for the target enzyme. The length and conformation of the peptide are critical for maintaining the optimal distance between EDANS and Dabcyl. nih.gov Modern synthesis techniques often utilize pre-derivatized amino acids, such as Fmoc-Asp(EDANS)-OtBu and Fmoc-Lys(Dabcyl)-OH, to precisely position the donor and quencher within the peptide sequence during solid-phase synthesis. lifetein.com

Development and Validation of this compound-Derived Fluorogenic Substrates for Enzyme Assays

The versatility of this compound as a synthetic building block has enabled the development of a vast range of custom fluorogenic substrates. By combining this EDANS-carrier with a quencher-bearing amino acid and a specific enzyme recognition sequence, researchers can create highly specific probes to profile and analyze various enzymes.

Profiling Substrate Specificity of Proteases (e.g., Granzyme B, Viral Proteases, Matrix Metalloproteinases, Botulinum Neurotoxin)

FRET substrates derived from this compound are powerful tools for determining the substrate specificity of different proteases.

Granzyme B: This serine protease plays a key role in inducing apoptosis. Substrates have been designed based on its preference for cleaving after aspartic acid residues. For instance, a FRET probe incorporating the sequence IEPD, flanked by a fluorophore and quencher, has been used to detect Granzyme B activity. researchgate.netnih.gov Another design used the sequence AAD linked to an EDANS/Dabcyl pair to create a specific fluorogenic substrate for Granzyme B. mdpi.comresearchgate.net

Viral Proteases: The maturation of many viruses depends on the cleavage of polyproteins by viral proteases, making them prime drug targets. FRET assays are essential for studying these enzymes. Substrates for the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 main protease (3CLpro) have been developed using the EDANS/Dabcyl pair to screen for inhibitors. eurogentec.comnih.govjst.go.jp For HIV-1 protease, peptide substrates mimicking viral cleavage sites are flanked by EDANS and Dabcyl to facilitate inhibitor screening. lifetein.comeurogentec.com

Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are implicated in diseases like arthritis and cancer. nih.gov A highly soluble fluorogenic substrate, TNO211 (Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2), was synthesized to detect MMP activity in biological samples like synovial fluid. nih.gov Various FRET peptide substrates with an MMP-cleavable Gly-Leu bond and the EDANS/Dabcyl pair are commercially available for studying specific MMPs like MMP-2 and MMP-9. sigmaaldrich.com

Botulinum Neurotoxin (BoNT): These toxins are zinc endoproteases with high substrate specificity. nih.gov A FRET assay for BoNT serotype B (LC/B) was developed using a peptide derived from its natural substrate, VAMP2. The FRET peptide, FVP-B, incorporated EDANS and Dabcyl and allowed for specific and sensitive detection of the toxin's proteolytic activity. nih.govnih.gov This approach is valuable for detecting the toxin and for screening potential inhibitors. nih.govresearchgate.net

Table 2: Examples of Protease Substrates Incorporating the EDANS/Dabcyl FRET Pair

| Target Enzyme | Peptide Sequence/Substrate Name | Application | Reference |

|---|---|---|---|

| Granzyme B | Dabcyl-KAAD-Edans | Enzyme activity detection | mdpi.com |

| Matrix Metalloproteinases (MMPs) | TNO211 (Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2) | Detection of MMP activity in biological media | nih.gov |

| Botulinum Neurotoxin Serotype B (LC/B) | FVP-B (VAMP2 (63-85) with EDANS/Dabcyl) | Specific detection and inhibitor screening | nih.govnih.gov |

| SARS-CoV-2 3CL Protease | Dabcyl-KTSAVLQ-SGFRKME-Edans | Inhibition assay for drug screening | jst.go.jp |

| HIV-1 Protease | Substrates with EDANS/Dabcyl flanking a cleavage site | Screening for protease inhibitors | lifetein.comeurogentec.com |

Kinetic Analysis of Enzymatic Hydrolysis Using FRET-Based Assays

FRET-based assays provide a continuous, real-time method for determining key enzyme kinetic parameters. springernature.com By monitoring the rate of fluorescence increase at various substrate concentrations, researchers can calculate the Michaelis-Menten constants, Kₘ (substrate concentration at half-maximal velocity) and kcat (turnover number). nih.govnih.govmdpi.com The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a given substrate. mdpi.com

This quantitative approach is crucial for:

Comparing the efficiency of different enzymes on a single substrate. mdpi.com

Evaluating how an enzyme processes different substrates. nih.govmdpi.com

Characterizing the mechanism of action of enzyme inhibitors. thno.org

For example, kinetic analysis of the SARS-CoV-2 main protease was performed using various FRET substrates, including one with an EDANS/Dabcyl pair, to assess their suitability for screening assays. nih.gov Similarly, kinetic parameters for HIV-1 protease were determined using EDANS/Dabcyl substrates and compared to newer FRET pairs, showing a 32-fold higher catalytic efficiency (kcat/Km) for a HiLyte Fluor™488/QXL™520 pair. eurogentec.com These kinetic studies are fundamental for validating new substrates and for the quantitative evaluation of enzyme modulators.

Implementation in High-Throughput Screening for Enzyme Modulators

The simplicity, sensitivity, and homogeneous format (no separation steps required) of FRET assays make them ideally suited for high-throughput screening (HTS) of large compound libraries to find enzyme inhibitors or activators. drugdiscoveryonline.commdpi.com The assay can be miniaturized into 96- or 384-well plate formats, allowing for the rapid and automated testing of thousands of compounds. mdpi.comnih.gov

FRET-based HTS has been successfully applied to discover modulators for numerous enzyme targets. Assays for viral proteases from SARS-CoV-2 and other RNA viruses have been developed specifically for HTS campaigns to identify new antiviral drugs. mdpi.comnih.gov The FRET substrate for botulinum neurotoxin B, FVP-B, was also noted for its potential to be scaled up for HTS of inhibitors. nih.govnih.gov While effective, a key consideration during HTS is potential interference from library compounds that are intrinsically fluorescent or that interfere with the FRET process itself, which can lead to false positives. nih.govnih.govnih.gov Therefore, alternative FRET pairs with longer emission wavelengths are sometimes developed to minimize such interference. eurogentec.comeurogentec.com

Application in Investigating Dynamic Molecular Interactions and Conformational Changes

The chemical compound this compound serves as a crucial building block in the synthesis of specialized polypeptide chains used for studying biological processes. It is a derivative of the amino acid aspartic acid, modified with three key chemical groups: a Fluorenylmethyloxycarbonyl (Fmoc) group, an EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore, and a tert-Butyl (OtBu) ester. The Fmoc group provides temporary protection during peptide synthesis, while the OtBu group protects the amino acid's side chain. The EDANS group is a fluorescent dye that acts as a donor in Förster Resonance Energy Transfer (FRET) pairs. aatbio.commerckmillipore.com

FRET is a mechanism where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor chromophore. wikipedia.orgceltarys.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. wikipedia.orgceltarys.com This distance sensitivity makes FRET an invaluable tool for monitoring dynamic molecular events such as conformational changes in proteins and interactions between molecules. nih.govevidentscientific.com By incorporating this compound into a peptide, researchers can place the EDANS donor at a specific site. When this peptide also contains a suitable acceptor molecule, changes in the distance between EDANS and the acceptor can be measured as changes in fluorescence, providing insights into molecular dynamics. evidentscientific.comnih.gov

Studies on Unfolded Protein and Peptide Dynamics

The study of unfolded or intrinsically disordered proteins and peptides is a significant challenge in structural biology. These molecules lack a stable tertiary structure, instead existing as a dynamic ensemble of conformations. Single-molecule FRET is a powerful technique to probe these heterogeneous and rapidly changing structures.

Table 1: Key Findings in FRET-Based Studies of Unfolded Peptides

| Research Finding | Technique Used | Implication for Unfolded Protein Dynamics | Reference |

|---|---|---|---|

| Measurement of end-to-end distance distributions | Single-Molecule FRET | Provides insight into the conformational ensemble and compactness of unfolded chains. | aatbio.com |

| Determination of chain reconfiguration times | FRET combined with Fluorescence Correlation Spectroscopy (FCS) | Reveals the speed of conformational fluctuations and internal friction within the polypeptide chain. | aatbio.com |

Monitoring Ligand-Receptor Binding and Allosteric Transitions

FRET is an effective method for observing the binding of a ligand to its receptor and the subsequent conformational changes, known as allosteric transitions. celtarys.com These events are fundamental to cellular signaling and drug action. By designing a FRET-based biosensor, often a protein or peptide, the binding event can be converted into a measurable fluorescent signal.

To monitor ligand-receptor binding, a peptide or protein can be labeled with a FRET pair. The incorporation of EDANS via this compound at a specific site is a key step in creating such a sensor. The binding of a ligand can induce a conformational change in the receptor protein, altering the distance between the donor and acceptor and thus changing the FRET efficiency. This allows for real-time monitoring of binding kinetics and the quantification of binding affinity. For example, in G-protein coupled receptor (GPCR) research, FRET has been used to study receptor activation and ligand binding directly in living cells. celtarys.com

Table 2: Application of FRET in Ligand-Receptor Interaction Studies

| Application | FRET System Design | Measured Parameter | Significance |

|---|---|---|---|

| GPCR Activation | Receptor labeled with donor (e.g., EDANS) and G-protein subunit with acceptor. | Change in FRET upon ligand binding. | Allows real-time monitoring of receptor activation and signaling. celtarys.com |

| Competitive Binding Assay | A fluorescently labeled ligand (containing a FRET donor) competes with an unlabeled ligand for the receptor binding site. | Decrease in FRET signal as the labeled ligand is displaced. | Enables screening for compounds that bind to a specific receptor. |

Development of DNA Aptamers for Competitive FRET-Based Detection

DNA aptamers are short, single-stranded DNA molecules that can be selected to bind to a specific target molecule with high affinity and specificity. When combined with FRET, they can be used to create highly sensitive and specific biosensors. A competitive FRET-based detection strategy is a common application.

In this approach, a DNA aptamer is labeled with a fluorophore (e.g., through PCR with fluorescently tagged nucleotides), and its target molecule is labeled with a quencher or another FRET partner. nih.gov For example, a peptide target could be synthesized to include an acceptor that pairs with EDANS. When the labeled aptamer binds to the labeled target, they are brought into close proximity, resulting in a high FRET signal (or quenching of the donor fluorescence). When an unlabeled target from a sample is introduced, it competes for binding to the labeled aptamer. This competition displaces the labeled target, causing a decrease in FRET efficiency that is proportional to the concentration of the unlabeled target. nih.gov

This principle has been applied to develop rapid detection assays for various targets, including peptides from viral proteins. For instance, a competitive FRET-aptamer strategy was developed for the detection of a peptide from the Foot-and-Mouth Disease (FMD) virus. nih.gov In such a system, a peptide containing a quencher dye would compete with the unlabeled target peptide for binding to an EDANS-labeled aptamer, demonstrating the utility of this approach in diagnostics. aatbio.comnih.gov

Table 3: Components of a Competitive FRET-Aptamer Assay

| Component | Role in the Assay | Example Material | Reference |

|---|---|---|---|

| DNA Aptamer | Binds specifically to the target molecule. | Polyclonal or monoclonal DNA aptamers. | nih.gov |

| FRET Donor | Attached to the aptamer; its fluorescence is monitored. | EDANS (incorporated via a precursor like this compound during synthesis of a peptide component, or attached to the aptamer). | aatbio.com |

| FRET Acceptor/Quencher | Attached to a synthetic target peptide. | Dabcyl or Black Hole Quencher (BHQ) dyes. | merckmillipore.comnih.gov |

| Analyte | The unlabeled target molecule in the sample to be detected. | Viral peptides, proteins, small molecules. | nih.gov |

Structure Activity Relationships and Advanced Characterization of Fmoc Asp Edans Otbu Containing Peptides

Influence of the Asp(EDANS)-OtBu Moiety on Peptide Secondary and Tertiary Structure

The introduction of the Asp(EDANS)-OtBu residue into a peptide sequence can exert a considerable influence on its secondary and tertiary structure. The EDANS group is a bulky and aromatic fluorophore, and its presence can introduce steric hindrance that may disrupt or alter native peptide folding. nih.gov The planarity and hydrophobicity of the naphthalene ring system can lead to non-covalent interactions, such as π-π stacking and hydrophobic interactions, with other aromatic residues or hydrophobic patches within the peptide chain. acs.org These interactions can either stabilize or destabilize specific secondary structural elements like α-helices and β-sheets.

Research has shown that the addition of bulky aromatic groups to peptides can enhance their propensity for self-assembly into well-ordered structures. acs.org This suggests that the EDANS moiety could act as a nucleation site, promoting specific intermolecular or intramolecular interactions that drive the formation of defined tertiary structures. Conversely, the steric bulk of the EDANS group could also prevent the close packing required for certain tertiary folds, leading to a more disordered or alternative conformation. The precise effect is highly context-dependent, relying on the position of the modified residue within the peptide sequence and the nature of the surrounding amino acids. nih.gov

Furthermore, fluorescent labels like EDANS can induce conformational changes in peptides. nih.gov The interaction of the fluorophore with the peptide backbone or other side chains can alter the local conformational landscape, potentially leading to global structural perturbations. Therefore, while the EDANS label is invaluable for fluorescence-based assays, its potential impact on the peptide's structure must be carefully considered and experimentally evaluated.

Conformational Analysis of Fluorescently Labeled Peptide Sequences

To elucidate the structural consequences of incorporating an Asp(EDANS)-OtBu moiety, a combination of spectroscopic and computational techniques is employed. These methods provide insights into the peptide's conformation at different structural levels.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. nih.govcreative-proteomics.com By analyzing the far-UV CD spectrum (typically 190-250 nm), the relative proportions of α-helices, β-sheets, turns, and random coil structures can be estimated. researchgate.net A comparison of the CD spectra of the EDANS-labeled peptide with its unlabeled counterpart can reveal significant alterations in secondary structure content induced by the fluorophore. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information at the atomic level. nih.gov Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and determine through-bond and through-space connectivities. uzh.ch These data can then be used to calculate a three-dimensional structure of the peptide. Isotopic labeling of the peptide with ¹⁵N and ¹³C can further enhance the resolution and enable more detailed structural analysis. nih.govvt.edu NMR is particularly powerful for identifying specific intramolecular interactions involving the EDANS group and quantifying any conformational changes in its vicinity.

Förster Resonance Energy Transfer (FRET): The intrinsic fluorescence of the EDANS moiety makes it an excellent donor for FRET-based distance measurements. nih.govrsc.org When paired with a suitable acceptor fluorophore, the efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. mdpi.comyoutube.com By strategically placing an acceptor at another position in the peptide, FRET can be used as a "spectroscopic ruler" to measure intramolecular distances and map the global fold of the peptide. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations offer a computational approach to explore the conformational landscape of peptides. nih.govresearchgate.net By simulating the movements of atoms over time, MD can predict the most stable conformations of the EDANS-labeled peptide and provide insights into the dynamics of its folding and the interactions that stabilize its structure. nih.govmdpi.com These simulations can complement experimental data and help to interpret the structural effects of the EDANS modification at a molecular level.

Examination of Self-Assembly and Aggregation Phenomena in Modified Aspartic Acid Derivatives

The incorporation of bulky aromatic groups, such as the EDANS moiety in Fmoc-Asp(EDANS)-OtBu, can significantly influence the self-assembly and aggregation behavior of peptides. acs.org Aromatic interactions, particularly π-π stacking, are known to be a major driving force in the self-assembly of peptides into ordered nanostructures, including fibrils and hydrogels. acs.org The naphthalene ring of EDANS can participate in such interactions, potentially promoting the aggregation of peptides containing this modified amino acid. nih.govnih.gov

The aggregation process can be monitored using various techniques. The intrinsic fluorescence of the EDANS group can be exploited, as changes in the fluorescence properties (e.g., intensity, emission wavelength, and anisotropy) can occur upon aggregation. mdpi.comdntb.gov.ua Thioflavin T (ThT) fluorescence assays are also commonly used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by cross-β-sheet structures. nih.gov

Understanding the self-assembly and aggregation properties of EDANS-labeled peptides is critical, as aggregation can affect their biological activity, solubility, and utility in various applications. While self-assembly can be harnessed to create novel biomaterials, uncontrolled aggregation is often an undesirable outcome. nih.govresearchgate.netnih.gov

Methodologies for Enantiomeric Purity and Chiral Resolution of Fmoc-Asp(OtBu)-OH and its Peptide Conjugates

The enantiomeric purity of the amino acid building blocks is paramount in peptide synthesis to ensure the synthesis of a single, well-defined final product. phenomenex.com For Fmoc-Asp(OtBu)-OH, the precursor to this compound, high enantiomeric purity is crucial. The presence of the D-enantiomer as an impurity can lead to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of Fmoc-amino acids. phenomenex.commedchemexpress.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have been shown to be highly effective for the chiral resolution of a wide range of Fmoc-amino acids, including Fmoc-Asp(OtBu)-OH. phenomenex.comwindows.net

The separation is typically performed in reversed-phase mode, using a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., trifluoroacetic acid or formic acid). phenomenex.com The choice of CSP, mobile phase composition, and temperature can be optimized to achieve baseline resolution of the enantiomers. nih.gov

Below is an interactive data table summarizing typical conditions and results for the chiral HPLC analysis of Fmoc-Asp(OtBu)-OH on different polysaccharide-based CSPs.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Rt (L-enantiomer) (min) | Rt (D-enantiomer) (min) | Selectivity (α) | Resolution (Rs) | Reference |

| Lux Cellulose-2 | 60:40 ACN/0.1% TFA | 1.0 | 265 | 12.58 | 15.43 | 1.32 | 2.16 | phenomenex.comwindows.net |

| Lux Cellulose-3 | 60:40 ACN/0.1% TFA | 1.0 | 265 | 6.21 | 7.15 | 1.20 | 1.89 | phenomenex.com |

| Lux Cellulose-4 | 60:40 ACN/0.1% TFA | 1.0 | 265 | 8.95 | 10.23 | 1.18 | 1.75 | phenomenex.com |

| Lux Amylose-2 | 60:40 ACN/0.1% TFA | 1.0 | 265 | 9.87 | 11.05 | 1.15 | 1.68 | phenomenex.com |

ACN: Acetonitrile, TFA: Trifluoroacetic Acid, Rt: Retention time, α: Selectivity factor (k₂/k₁), Rs: Resolution factor.

The high enantiomeric purity of commercially available Fmoc-Asp(OtBu)-OH, often exceeding 99.8% enantiomeric excess (ee), is a testament to the effectiveness of these chiral resolution techniques. cem.com This high level of purity is essential for the successful synthesis of peptides for research and therapeutic applications.

Emerging Research Frontiers and Interdisciplinary Applications of Fmoc Asp Edans Otbu

Integration into Combinatorial Library Synthesis for Functional Peptide Discovery

Combinatorial peptide libraries are powerful tools for discovering peptides with novel biological functions, such as enzyme inhibition or high-affinity receptor binding. acs.org The synthesis of these libraries predominantly relies on Solid-Phase Peptide Synthesis (SPPS), where amino acids are added sequentially to a growing peptide chain anchored to a solid support. acs.org The Fmoc-SPPS methodology is a standard protocol used for this step-wise synthesis. nih.gov

The use of building blocks like Fmoc-Asp(EDANS)-OtBu is integral to creating specialized libraries designed for functional screening. In a typical synthesis, the Fmoc group provides temporary protection of the N-terminus, which is removed at each cycle to allow for the addition of the next amino acid. labmartgh.com The OtBu and EDANS groups on the aspartic acid side chain are stable during this process. peptide.com By incorporating this compound at a specific position, researchers can generate large libraries of peptides, each containing a fluorescent reporter.

These fluorescently-tagged libraries are particularly valuable for high-throughput screening (HTS) assays. For instance, in the search for protease inhibitors, a library can be designed where the peptide sequence is flanked by a FRET (Fluorescence Resonance Energy Transfer) pair, such as EDANS as the donor and a quencher like DABCYL. lifetein.comanaspec.com Cleavage of the peptide by a target protease separates the donor from the quencher, resulting in a measurable increase in fluorescence. researchgate.netfigshare.com This method allows for the rapid screening of millions of peptide variants to identify sequences that are resistant to cleavage and are therefore potential inhibitors. acs.org

Development of Advanced Molecular Tools for Chemical Biology and Diagnostics

This compound is a key component in the synthesis of advanced molecular tools, particularly chemical probes used to study and detect biological processes. nih.govnih.govfebs.orgchemicalprobes.org Chemical probes are small molecules that modulate a protein's function and allow for the investigation of its role in cellular pathways. nih.gov The EDANS moiety is a well-established fluorescent donor, most commonly used in FRET-based probes. researchgate.netmdpi.com

These probes are frequently designed as substrates for enzymes like proteases. anaspec.combachem.com An EDANS-labeled peptide, often paired with a DABCYL quencher, can act as a reporter for enzymatic activity. lifetein.combachem.com When the peptide is intact, the fluorescence of EDANS is quenched by the proximity of DABCYL. figshare.com Upon enzymatic cleavage of the peptide, the EDANS and DABCYL groups are separated, leading to a significant increase in fluorescence intensity that can be monitored in real-time. lifetein.comfigshare.com This principle is the foundation for numerous diagnostic assays, including those for screening inhibitors of clinically relevant enzymes such as HIV protease. lifetein.com The ability to precisely synthesize these FRET peptides using building blocks like this compound is crucial for the development of sensitive and specific diagnostic tools. researchgate.net

The advantages of using fluorescent peptide probes include high sensitivity, the ability to perform real-time measurements, and suitability for high-throughput formats. anaspec.combio-itworld.com Their superior ability to penetrate cell membranes also makes them invaluable for intracellular imaging and localization studies. proteogenix.science

Novel Spectroscopic Techniques for Analyzing this compound Conjugates (e.g., NMR, Mass Spectrometry, UV/Vis Absorption, Fluorescence Spectroscopy)

The characterization of peptides containing the Asp(EDANS) residue relies on a suite of modern spectroscopic techniques. Each method provides unique information about the structure, purity, and behavior of the fluorescently labeled peptide.

Mass Spectrometry: Mass spectrometry (MS) is essential for verifying the molecular weight and sequence of synthesized peptides. ub.edunih.gov Following synthesis, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can confirm that the peptide has the correct mass, accounting for the addition of the EDANS group. Tandem mass spectrometry (MS/MS) is used for de novo sequencing or to confirm the peptide sequence by analyzing its fragmentation patterns. nih.govwikipedia.orgresearchgate.net This ensures that the Asp(EDANS) residue has been incorporated at the intended position within the peptide chain. nih.gov

UV/Vis Absorption and Fluorescence Spectroscopy: These techniques are fundamental for characterizing the photophysical properties of the EDANS fluorophore within the peptide conjugate. EDANS has a characteristic absorption maximum (λ_abs) around 336-341 nm. lifetein.comresearchgate.netfigshare.com Its fluorescence emission maximum (λ_em) is typically observed around 490-496 nm. researchgate.netfigshare.commdpi.com The efficiency of FRET in EDANS/DABCYL-labeled peptides is determined by the spectral overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL (which absorbs maximally around 453-472 nm). lifetein.comresearchgate.netmdpi.com Changes in the fluorescence signal, such as intensity and emission wavelength, can provide information about cleavage events or changes in the local environment of the probe. figshare.comnih.gov

| Parameter | EDANS (Donor) | DABCYL (Acceptor/Quencher) | Reference |

|---|---|---|---|

| Excitation Wavelength (λ_abs) | ~336 - 341 nm | ~453 - 472 nm | lifetein.comresearchgate.netfigshare.com |

| Emission Wavelength (λ_em) | ~490 - 496 nm | Non-fluorescent ("dark quencher") | researchgate.netfigshare.commdpi.com |

| FRET Mechanism | Energy from excited EDANS is non-radiatively transferred to DABCYL when in close proximity (10-100 Å), quenching EDANS fluorescence. | lifetein.comresearchgate.netfigshare.com | |

| Application Outcome | Cleavage of the peptide separating the pair results in a quantifiable increase in EDANS fluorescence. | figshare.com |

Bio-inspired Design and Peptide Engineering with Fluorescent Amino Acids

Bio-inspired design leverages principles from nature to create novel materials and systems. nih.gov In peptide engineering, this involves designing peptide sequences with specific, enhanced, or novel functions. nih.govpromega.com The incorporation of unnatural or modified amino acids, such as those bearing fluorescent tags, is a key strategy in this field. nih.govbeilstein-journals.org

By using this compound, scientists can engineer peptides that act as biosensors. nih.gov The EDANS group is an "environmentally sensitive" fluorophore, meaning its fluorescence properties can change in response to its local microenvironment, such as polarity or binding to a target molecule. mdpi.comrsc.org This allows for the design of peptides that "report" on biological events. For example, a peptide engineered to bind to a specific protein target can be labeled with Asp(EDANS). Upon binding, the change in the environment around the EDANS fluorophore can cause a shift in its fluorescence emission spectrum or intensity, providing a direct signal of the binding event. mdpi.com

This approach enables the creation of reagentless fluorescent biosensors where the signal change is an intrinsic property of the probe itself. nih.gov These engineered peptides can be used to study protein-protein interactions, monitor conformational changes, and probe the interiors of cells with high spatial and temporal resolution. proteogenix.sciencebeilstein-journals.org The ability to rationally design and synthesize these molecules using building blocks like this compound is a cornerstone of modern chemical biology and materials science. nih.govbeilstein-journals.org

Computational Chemistry Approaches for Predicting Behavior of this compound in Peptides

Computational chemistry, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the behavior of peptides at an atomic level. nih.govbonvinlab.org These simulations can predict the conformational dynamics of peptides, their interactions with other molecules like lipid membranes, and the structural impact of modifications such as fluorescent labeling. acs.orgacs.org

For peptides incorporating an Asp(EDANS) residue, MD simulations can provide insights that are difficult to obtain experimentally. nih.gov Simulations can model how the bulky and flexible EDANS group affects the peptide's folding and stability. bonvinlab.org By calculating parameters like the root-mean-square deviation (RMSD) and secondary structure propensities, researchers can assess whether the fluorescent tag perturbs the native conformation of the peptide. bonvinlab.org

Furthermore, MD simulations are crucial for studying the interactions of labeled peptides with biological membranes. acs.org Coarse-grained or all-atom simulations can reveal how a peptide partitions into a lipid bilayer, its orientation within the membrane, and any local perturbations it might cause. nih.govnih.gov This is particularly relevant for designing antimicrobial peptides or cell-penetrating peptides where membrane interaction is key to their function. acs.org By predicting the behavior of the EDANS-labeled peptide, computational approaches can guide the rational design of more effective probes and therapeutics, complementing and accelerating experimental research. nih.govnih.gov

Q & A

Q. How is Fmoc-Asp(EDANS)-OtBu synthesized, and what purification methods are recommended?

The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Coupling : Activate the EDANS fluorophore with HOBt/DIC in DMF, followed by conjugation to the Asp residue .

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .

- Purification : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) is recommended. Monitor purity via UV absorption at 340 nm (EDANS extinction coefficient: 5,900 cm⁻¹M⁻¹) .

Critical Note : Verify the absence of residual DMF via NMR (¹³C peaks at ~163 ppm indicate contamination) .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store at -20°C in a desiccated environment. The compound is sensitive to:

Q. How is this compound used in Förster Resonance Energy Transfer (FRET) peptide design?

EDANS acts as a donor fluorophore (λex = 340 nm, λem = 490 nm), typically paired with Dabcyl (acceptor) for protease activity assays. Key considerations:

- Distance : Maintain 20–60 Å between EDANS and Dabcyl for optimal energy transfer .

- Quenching efficiency : Calculate using:

where = fluorescence intensity .

- Buffer compatibility : Avoid thiol-containing reagents (e.g., DTT) to prevent fluorophore quenching .

Advanced Research Questions

Q. How can structural inconsistencies in this compound impact FRET assay reproducibility?

Discrepancies in bond angles (e.g., C3-C4-C5 = 112.3° vs. 109.5° in ideal tetrahedral geometry) or rotamer populations (EDANS side-chain orientation) alter FRET efficiency . Mitigation strategies:

Q. What experimental controls are essential when using this compound in protease kinetics studies?

Include:

- Negative control : Peptide without EDANS/Dabcyl to rule out auto-fluorescence interference.

- Zymogen control : Catalytically inactive enzyme variant to confirm cleavage specificity.

- Inner filter effect correction : Adjust fluorescence readings using:

Q. How to resolve contradictions in literature-reported extinction coefficients for EDANS derivatives?

Discrepancies (e.g., 5,900 cm⁻¹M⁻¹ in vs. 6,100 cm⁻¹M⁻¹ in vendor data) arise from solvent polarity or pH variations. Validate via:

Q. What data management practices are critical for fluorescence-based studies using this compound?

Follow FAIR principles:

- Metadata : Document excitation/emission wavelengths, integration time, and detector gain.

- Raw data archiving : Store fluorescence spectra in non-proprietary formats (e.g., .csv) with timestamps .

- Reproducibility : Share protocols on platforms like Protocols.io , citing reagent lot numbers and instrument calibrations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.